molecular formula C10H20O2 B595005 2-ETHYLHEXYL-D17 ACETATE CAS No. 1219802-70-6

2-ETHYLHEXYL-D17 ACETATE

Cat. No.: B595005
CAS No.: 1219802-70-6
M. Wt: 189.372
InChI Key: WOYWLLHHWAMFCB-PFUYVGSFSA-N
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Description

2-Ethylhexyl-d17 acetate: is a deuterium-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is a stable isotope-labeled version of 2-ethylhexyl acetate, commonly used in various scientific research applications. The presence of deuterium makes it particularly useful in studies involving mass spectrometry and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl-d17 acetate typically involves the esterification of deuterium-labeled 2-ethylhexanol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The deuterium-labeled starting materials are sourced from specialized suppliers to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl-d17 acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylhexyl-d17 acetate is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of 2-ethylhexyl-d17 acetate involves its interaction with various molecular targets and pathways. In biological systems, the compound is metabolized similarly to its non-deuterated counterpart, but the presence of deuterium can alter the rate of metabolism. This alteration is due to the kinetic isotope effect, where the heavier deuterium atoms form stronger bonds, leading to slower reaction rates. This property is particularly useful in studying metabolic pathways and drug interactions .

Comparison with Similar Compounds

Uniqueness: 2-Ethylhexyl-d17 acetate is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium allows for precise tracking and quantification in mass spectrometry studies, making it a valuable tool in various scientific fields .

Properties

CAS No.

1219802-70-6

Molecular Formula

C10H20O2

Molecular Weight

189.372

IUPAC Name

[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] acetate

InChI

InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3/i1D3,2D3,4D2,5D2,6D2,7D2,8D2,10D

InChI Key

WOYWLLHHWAMFCB-PFUYVGSFSA-N

SMILES

CCCCC(CC)COC(=O)C

Synonyms

2-ETHYLHEXYL-D17 ACETATE

Origin of Product

United States

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